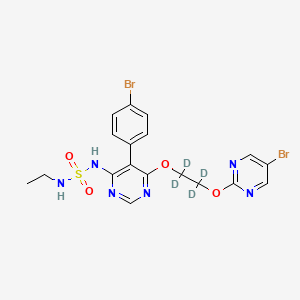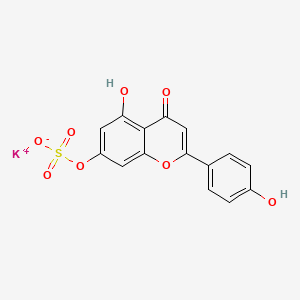
Psiguadial D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Psiguadial D can be isolated from the methanolic extracts of Psidium guajava leaves using chromatographic techniques such as silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) . The synthetic route involves a seven-step process starting from bicyclogermacrene, a common sesquiterpene found in essential oils . This biomimetic synthesis approach allows for the efficient production of this compound and related compounds .
Chemical Reactions Analysis
Psiguadial D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of corresponding ketones and alcohols .
Scientific Research Applications
Psiguadial D has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying meroterpenoid biosynthesis and synthetic methodologies . In biology and medicine, this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2, SMMC-7721, A-549, MCF-7, and SW-480 . Its potent anticancer activity makes it a promising candidate for the development of new anticancer drugs . Additionally, this compound has shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of diabetes and obesity .
Mechanism of Action
The mechanism of action of Psiguadial D involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . This compound also inhibits the activity of protein tyrosine phosphatase 1B, leading to the modulation of insulin signaling pathways . These mechanisms contribute to its potential therapeutic applications in cancer and metabolic diseases.
Comparison with Similar Compounds
Psiguadial D is structurally related to other meroterpenoids such as Psiguadial A and Psiguadial C, which are also isolated from Psidium guajava . These compounds share similar sesquiterpene-based skeletons but differ in their specific functional groups and coupling patterns . Compared to other meroterpenoids, this compound stands out due to its potent cytotoxic activity and unique chemical structure . Other similar compounds include macrocarpals isolated from Eucalyptus globulus, which share a similar biosynthetic origin .
Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(1S,2S,4R,7Z,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3/b17-9-/t21-,23+,24-,28+,30-/m1/s1 |
InChI Key |
NBEIRDXSUKFMMG-UGUYBHGRSA-N |
Isomeric SMILES |
C/C/1=C/CC[C@]2([C@H]([C@H]3[C@H](C3(C)C)CC1)OC4=C(C(=C(C(=C4[C@@H]2C5=CC=CC=C5)O)C=O)O)C=O)C |
Canonical SMILES |
CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


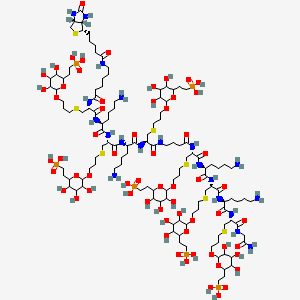
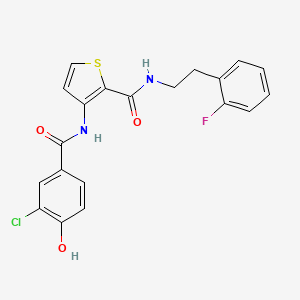
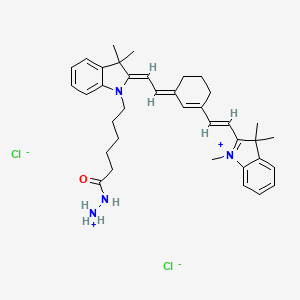
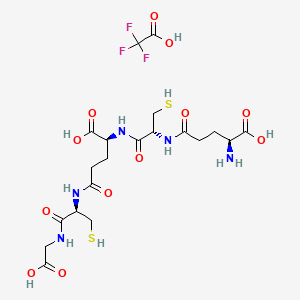

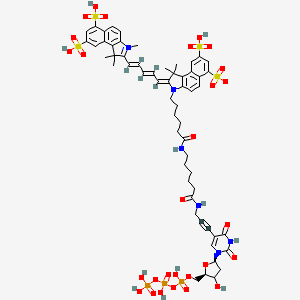
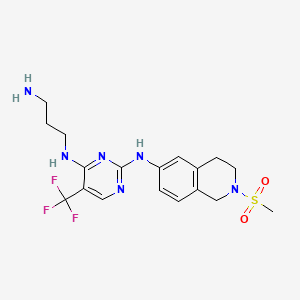


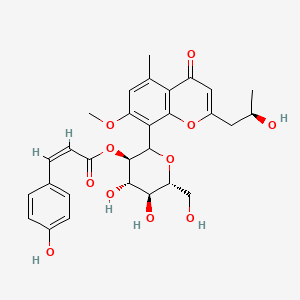
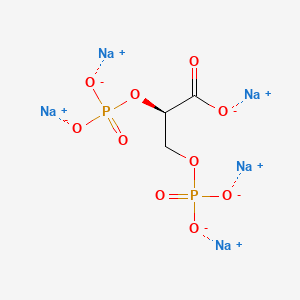
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
